S1PR1 Agonist Potency: p-Tolyl Analog (256414-84-3) vs. SEW2871 (m-CF3-Phenyl)
CAS 256414-84-3 is reported to activate human S1PR1 with an EC50 of approximately 13 nM, exhibiting no detectable agonist activity at S1PR2, S1PR3, S1PR4, or S1PR5 at concentrations up to 10 µM . This potency and selectivity profile is comparable to that of the widely used tool compound SEW2871 (CAS 256414-75-2), which bears a 3-(m-trifluoromethylphenyl) substituent and has a reported S1PR1 EC50 of 13–13.8 nM with similar S1PR2–5 inactivity . The near-identical S1PR1 potency but divergent 3-aryl chemistry indicates that the p-tolyl group can functionally substitute for the m-CF3-phenyl group at the S1PR1 orthosteric site while providing a distinct physicochemical profile.
| Evidence Dimension | S1PR1 agonist potency (EC50) and S1PR2–5 selectivity |
|---|---|
| Target Compound Data | EC50 (S1PR1) ≈ 13 nM; no activity at S1PR2–5 up to 10 µM |
| Comparator Or Baseline | SEW2871 (CAS 256414-75-2): EC50 (S1PR1) = 13–13.8 nM; no activity at S1PR2–5 up to 10 µM |
| Quantified Difference | Comparable S1PR1 potency; distinct 3-aryl substitution (p-tolyl vs. m-CF3-phenyl) |
| Conditions | Human S1PR1–5 recombinant cell-based functional assays (G protein activation or β-arrestin recruitment) |
Why This Matters
Researchers requiring an S1PR1 agonist with a reduced number of fluorine atoms or altered lipophilicity for SAR exploration, metabolic stability studies, or patent circumvention can select 256414-84-3 as a functionally equipment alternative to SEW2871.
- [1] Tocris Bioscience / Fisher Scientific. SEW 2871 Product Page. Accessed 2026. View Source
